Andromedotoxin

Description

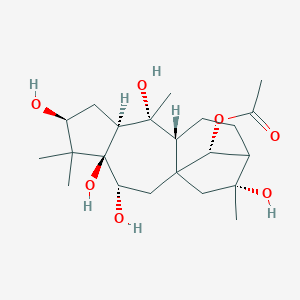

Structure

3D Structure

Properties

Key on ui mechanism of action |

GRAYANOTOXIN INHIBITED THE INITIATION OF ACTION POTENTIALS OF RAT SOLEUS & EXTENSOR DIGITORUM LONGUS MUSCLES BY REDUCING THE RESTING POTENTIAL & INCREASING THE CRITICAL FIRING LEVEL. THE DECREASE IN RESTING POTENTIAL INDUCED BY THIS TOXIN WAS ASSOCIATED WITH REDUCTION OF THE EFFECTIVE MEMBRANE RESISTANCE. THESE PHENOMENA WERE NOT OBSERVED ON WITHDRAWAL OF SODIUM FROM THE MEDIUM; THEREFORE, DEPOLARIZATION OF THE MEMBRANE IN THE TOXIC SOLN IS APPARENTLY DUE TO INCREASED PERMEABILITY OF THE MEMBRANE TO SODIUM IONS. THE ACTION OF GRAYANOTOXIN I IN MODIFYING THE KINETICS OF THE NA CHANNEL GATING MECHANISM WAS STUDIED WITH VOLTAGE CLAMPED, INTERNALLY PERFUSED SQUID GIANT AXONS. A KINETIC MODEL IS PROPOSED TO ACCOUNT FOR THE GRAYANOTOXIN MODULATION OF THE NA CHANNEL. THE GRAYANOTOXIN I MOLECULE BINDS TO THE NA CHANNEL IN ITS CLOSED & OPEN CONFORMATIONS TO YIELD A MODIFIED OPEN CHANNEL WHICH UNDERGOES A SLOW OPENING. GRAYANOTOXIN I PRODUCED A SLIGHT DEPOLARIZATION AND APPEARS TO DECREASE THE UPSTROKE VELOCITY OF THE ACTION POTENTIAL, WITH CONCOMITANT INCREASES IN ISOMETRIC CONTRACTILE FORCE IN PRESENCE OR ABSENCE OF PROPRANOLOL. POSITIVE INOTROPIC & ARRHYTHMIC EFFECTS WERE REVERSIBLE AFTER THE WASHOUT OF THE DRUG. RELATIONSHIP BETWEEN CHEMICAL STRUCTURE, POSITIVE INOTROPIC POTENCY & LETHAL DOSE OF GRAYANOTOXINS & RELATED COMPOUNDS WAS STUDIED FOLLOWING IV ADMIN TO GUINEA PIGS. THE POSITIVE INOTROPIC EFFECT (PIE) WAS EXAM IN PAPILLARY MUSCLE ISOLATED FROM THE HEART. GRAYANOTOXIN I WAS USED AS A STD IN THIS STUDY. THE STUDY CLARIFIED THE CONTRIBUTION OF FUNCTIONAL GROUPS IN THE MOLECULES; THE PRESENCE OF 3BETA-HYDROXYL & 10BETA-METHYL GROUPS ATTACHED TO THE GRAYANANE SKELETON IS ESSENTIAL FOR THE DEVELOPMENT OF PIE. LD50 VALUES OF 10 COMPOUNDS INCL GRAYANOTOXIN I BORE A SIGNIFICANT CORRELATION (R= 0.68, P LESS THAN 0.05). |

|---|---|

CAS No. |

4720-09-6 |

Molecular Formula |

C22H36O7 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

[(1S,3R,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate |

InChI |

InChI=1S/C22H36O7/c1-11(23)29-17-12-6-7-13-20(5,27)14-8-15(24)18(2,3)22(14,28)16(25)9-21(13,17)10-19(12,4)26/h12-17,24-28H,6-10H2,1-5H3/t12-,13+,14+,15+,16-,17-,19-,20-,21+,22+/m1/s1 |

InChI Key |

NXCYBYJXCJWMRY-VGBBEZPXSA-N |

SMILES |

CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H]([C@]3(C)O)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O |

Canonical SMILES |

CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |

Color/Form |

CRYSTALS FROM ETHYL ACETATE |

melting_point |

258-260 °C TO 267-270 °C, DEPENDING ON RATE OF HEATING |

Other CAS No. |

4720-09-6 |

physical_description |

Solid; [Merck Index] |

solubility |

SOL IN HOT WATER, ALCOHOL, ACETIC ACID, HOT CHLOROFORM; VERY SLIGHTLY SOL IN BENZENE, ETHER, PETROLEUM ETHER |

Synonyms |

acetylandromedol andromedotoxin grayanotoxin I |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Presence of Andromedotoxin in the Ericaceae Family: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of andromedotoxin, also known as grayanotoxin, within the plant family Ericaceae. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative distribution of these neurotoxins, detailed experimental protocols for their analysis, and the fundamental signaling pathways they modulate.

Andromedotoxins are a group of potent neurotoxins found in various genera of the Ericaceae family, including Rhododendron, Pieris, Kalmia, Leucothoe, and Lyonia.[1][2][3] These toxins are present in multiple parts of the plants, such as the leaves, flowers, nectar, and pollen.[4][5][6] Human and animal poisonings have been reported following the ingestion of plant parts or contaminated honey, famously known as "mad honey."[6][7]

Quantitative Analysis of Andromedotoxin Distribution

The concentration of andromedotoxins, particularly grayanotoxin I (GTX I) and grayanotoxin III (GTX III), varies significantly among different species and plant tissues. The following tables summarize the available quantitative data from various studies.

| Plant Species | Plant Part | Grayanotoxin Isoform(s) | Concentration | Reference |

| Rhododendron | ||||

| Rhododendron species (various) | Leaves | Grayanotoxin I | High concentrations (≥ 0.15%) in several species including R. catawbiense, R. ponticum, and R. degronianum subsp. yakushimanum.[8] | [8] |

| Rhododendron species (seven species) | Leaves | Grayanotoxin I | Consistently higher concentrations compared to petals and nectar.[9][10] | [9][10] |

| Rhododendron species (seven species) | Petals | Grayanotoxin I | Lower concentrations than leaves.[9][10] | [9][10] |

| Rhododendron species (seven species) | Nectar | Grayanotoxin I | Lower concentrations than leaves.[9][10] | [9][10] |

| Rhododendron ponticum | Nectar | Grayanotoxin I and III | High concentrations of diterpenes known as grayanotoxins.[11] | [11] |

| Kalmia | ||||

| Kalmia latifolia (Mountain Laurel) | Nectar (in honey) | Grayanotoxins | A honey sample likely produced from Kalmia latifolia nectar contained 100 ppm of grayanotoxins.[12] | [12] |

| Kalmia angustifolia (Sheep Laurel) | Leaves | Grayanotoxin I | A good source of grayanotoxin I.[12] | [12] |

| Pieris | ||||

| Pieris japonica (Japanese Andromeda) | All parts | Andromedotoxin (Grayanotoxins) | All parts are highly poisonous, with the highest concentration in the leaves.[13][14][15] | [13][14][15] |

| Leucothoe | ||||

| Leucothoe grayana | Plant | Grayanotoxins | Source of various grayanotoxin isoforms.[4] | [4] |

| Lyonia | ||||

| Lyonia species | Plant | Grayanotoxins | All parts contain grayanotoxins, with the highest concentration in the leaves.[16] | [16] |

| Honey ("Mad Honey") | ||||

| Turkish "Mad Honey" | Honey | Grayanotoxin III | 0.701 µg/g to 68.754 µg/g.[15] | [15] |

| Nepalese "Mad Honey" | Honey | Grayanotoxin I and III | 0.75 - 64.86 µg/g (GTX I) and 0.25 - 63.99 µg/g (GTX III) in 33 out of 60 samples.[6] | [6] |

| North American Honey | Honey | Grayanotoxin II and III | 3 ppm (GTX II) and 7 ppm (GTX III) in one sample.[12] | [12] |

Experimental Protocols for Andromedotoxin Analysis

Accurate quantification of andromedotoxins is crucial for research and safety assessment. The following sections detail the methodologies for the extraction, isolation, and analysis of these compounds.

Protocol 1: Extraction and Isolation of Grayanotoxin I from Rhododendron Leaves

This protocol is based on a method described for the isolation of Grayanotoxin I (GTX I) from Rhododendron species.[14]

Workflow for Extraction and Isolation of Grayanotoxin I

Caption: Workflow for the extraction and isolation of Grayanotoxin I.

Methodology:

-

Extraction: Freshly harvested Rhododendron leaves are extracted with hot methanol.[14]

-

Partitioning: The dried methanol extract is partitioned between water and dichloromethane to separate polar and non-polar compounds.[14]

-

Chromatography: The dichloromethane fraction is subjected to silica gel chromatography for the final purification of Grayanotoxin I.[14]

Protocol 2: Quantification of Grayanotoxin I by Densitometry

This method provides a quantitative analysis of Grayanotoxin I in plant extracts.[14]

Workflow for Densitometric Quantification of Grayanotoxin I

Caption: Workflow for the densitometric quantification of Grayanotoxin I.

Methodology:

-

Sample Application: The plant extract is applied to a standard Thin-Layer Chromatography (TLC) plate.[14]

-

Development: The TLC plate is developed in an appropriate solvent system.

-

Visualization: To visualize the Grayanotoxin I spots, the plate is sprayed with 60% sulfuric acid and heated at 100°C for approximately 3 minutes.[14]

-

Quantification: The remission of the TLC spots is recorded at 530 nm using a densitometer. Quantification is based on an external calibration curve.[14]

Protocol 3: Quantification of Grayanotoxins by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a validated GC-MS method for the quantitative determination of Grayanotoxin I in plant material.[8][17]

Workflow for GC-MS Quantification of Grayanotoxin I

Caption: Workflow for the GC-MS quantification of Grayanotoxin I.

Methodology:

-

Extraction: Extract grayanotoxins from the plant material using a suitable solvent.

-

Derivatization: The analytes are subjected to trimethylsilyl derivatization.[8][17]

-

GC-MS Analysis: The derivatized sample is analyzed using a gas chromatograph coupled with a mass spectrometer.[8][17]

-

Quantification: Forskolin can be used as an internal standard for quantification. The method should be validated according to ICH guidelines for specificity, precision, and limits of detection and quantification.[8][17]

Protocol 4: Quantification of Grayanotoxins by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a highly sensitive and selective method for the determination of grayanotoxins in complex matrices like honey and biological samples.[6][18][19][20]

Workflow for LC-MS/MS Quantification of Grayanotoxins

Caption: Workflow for LC-MS/MS quantification of grayanotoxins.

Methodology:

-

Sample Preparation:

-

Honey: A simple "dilute-and-shoot" approach can be used, where the honey sample is diluted (e.g., 10-fold in methanol-water) prior to analysis.[20]

-

Biological Samples (e.g., rumen contents, feces, urine): Extraction with a solvent like methanol, followed by cleanup using a reversed-phase solid-phase extraction (SPE) column.[18][19]

-

-

LC Separation: Chromatographic separation is achieved on a reversed-phase HPLC column (e.g., C18) using a gradient of water and methanol containing a modifier like acetic acid.[18][20]

-

MS/MS Detection: Detection is performed using a tandem mass spectrometer with positive ion electrospray ionization.[18][20]

-

Quantification: Quantification is based on multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each grayanotoxin isoform.[18][20] For example, Grayanotoxin I can be quantified based on the fragmentation of the sodium adduct ion at m/z 435 to a product ion at m/z 375, while Grayanotoxins II and III can be quantified based on the fragmentation of the ion at m/z 335 to the product ion at m/z 299.[18]

Signaling Pathway of Andromedotoxin

Andromedotoxins exert their toxic effects by targeting voltage-gated sodium channels (Nav) in excitable cells such as neurons and muscle cells.[2][4][15]

Signaling Pathway of Andromedotoxin on Voltage-Gated Sodium Channels

Caption: Mechanism of action of Andromedotoxin on voltage-gated sodium channels.

The binding of andromedotoxin to site 2 on the alpha-subunit of the sodium channel prevents the channel from inactivating.[2][21] This leads to a persistent influx of sodium ions, causing a prolonged depolarization of the cell membrane.[4][15] This sustained depolarization results in the continuous firing of neurons and sustained muscle contraction, leading to the observed toxic symptoms. The binding site for grayanotoxins has been located on the S6 segments of domains I and IV of the NaV1.4 sodium channel.[13] Specifically, residues Phe-1579 and Tyr-1586 in domain IV segment 6 (D4S6) are critical for regulating the binding and affinity of the toxin.[1]

References

- 1. Distinct sites regulating grayanotoxin binding and unbinding to D4S6 of Na(v)1.4 sodium channel as revealed by improved estimation of toxin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Risks for human health related to the presence of grayanotoxins in certain honey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medicinalmadhoney.com [medicinalmadhoney.com]

- 5. researchgate.net [researchgate.net]

- 6. accesson.kr [accesson.kr]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Grayanotoxin I variation across tissues and species of Rhododendron suggests pollinator-herbivore defence trade-offs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. castaneajournal.com [castaneajournal.com]

- 12. Is the Site of Action of Grayanotoxin the Sodium Channel Gating of Squid Axon? [jstage.jst.go.jp]

- 13. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Discovering Pieris Japonica: Toxicity, Safety, and Care Tips [plantin.alibaba.com]

- 16. quora.com [quora.com]

- 17. researchgate.net [researchgate.net]

- 18. Determination of grayanotoxins in biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Examination using LC-MS/MS determination of grayanotoxin levels in blood, urine, and honey consumed by patients presenting to the emergency department with mad honey intoxication and relations with clinical data: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Sodium Channels [sigmaaldrich.com]

Unveiling the Molecular Architecture of Andromedotoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive elucidation of the chemical structure of Andromedotoxin, a potent neurotoxin found in various species of the Ericaceae family. Also known as grayanotoxin I, acetylandromedol, asebotoxin, and rhodotoxin, this complex diterpenoid has garnered significant interest due to its unique physiological effects and intricate molecular framework.[1][2] This document details the experimental methodologies and spectroscopic data that have been pivotal in defining the stereochemistry and connectivity of Andromedotoxin, offering a valuable resource for researchers in natural product chemistry, toxicology, and pharmacology.

Chemical Identity and Physicochemical Properties

Andromedotoxin is a tetracyclic diterpenoid characterized by a 5/7/6/5 ring system.[1] Its chemical formula is C₂₂H₃₆O₇, with a molecular weight of 412.5 g/mol .[1] The systematic IUPAC name for Andromedotoxin is [(1S,3R,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁸]hexadecanyl] acetate.[1]

Table 1: Physicochemical Properties of Andromedotoxin

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₆O₇ | [1] |

| Molecular Weight | 412.5 g/mol | [1] |

| Appearance | White crystalline substance | [3] |

| Melting Point | 260-262 °C | [3] |

| Optical Activity | Left-handed rotation in water and alcohol | [3] |

| Solubility | Soluble in hot water, alcohol, acetic acid, and hot chloroform; slightly soluble in benzene, ether, and petroleum ether. | [4] |

Spectroscopic Data for Structural Elucidation

The precise chemical structure of Andromedotoxin has been determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field ¹H and ¹³C NMR spectroscopy have been instrumental in assigning the complex proton and carbon framework of Andromedotoxin. The definitive assignments were reported by Burke and Doskotch in 1990, utilizing one- and two-dimensional NMR techniques.[5]

Table 2: ¹H NMR (500 MHz, Pyridine-d₅) and ¹³C NMR (125 MHz, Pyridine-d₅) Data for Andromedotoxin (Grayanotoxin I)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

| 1 | 53.4 | 2.68 (dd, 10.5, 6.0) |

| 2 | 37.4 | 1.85 (m), 2.15 (m) |

| 3 | 78.1 | 4.35 (t, 8.5) |

| 4 | 42.5 | - |

| 5 | 83.4 | - |

| 6 | 84.1 | 4.81 (d, 4.0) |

| 7 | 49.3 | 2.55 (d, 4.0) |

| 8 | 44.2 | 2.05 (m) |

| 9 | 47.2 | 2.45 (m) |

| 10 | 77.9 | - |

| 11 | 26.9 | 1.65 (m), 1.95 (m) |

| 12 | 38.1 | 1.55 (m), 1.75 (m) |

| 13 | 46.2 | 2.25 (m) |

| 14 | 81.2 | 5.45 (s) |

| 15 | 39.1 | 1.90 (m), 2.30 (m) |

| 16 | 75.3 | 4.15 (t, 8.0) |

| 17 | 25.1 | 1.35 (s) |

| 18 | 25.3 | 1.25 (s) |

| 19 | 29.8 | 1.15 (s) |

| 20 | 22.4 | 1.05 (d, 7.0) |

| OAc | 170.9 (C=O), 21.2 (CH₃) | 2.10 (s) |

(Data compiled from Burke and Doskotch, 1990)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of Andromedotoxin. Electrospray ionization (ESI) techniques have been effectively employed for its characterization.

Table 3: High-Resolution Mass Spectrometry Data for Andromedotoxin

| Ionization Mode | Observed m/z | Ion Formula | Technique |

| ESI+ | 430.2799 | [M+NH₄]⁺ | LC-QTOF-MS |

| ESI+ | 413.2533 | [M+H]⁺ | LC-QTOF-MS |

| ESI+ | 395.2428 | [M+H-H₂O]⁺ | LC-QTOF-MS |

| ESI+ | 377.2323 | [M+H-2H₂O]⁺ | LC-QTOF-MS |

(Data sourced from PubChem and supporting literature)

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for Andromedotoxin

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~2950 | C-H stretching (alkane) |

| ~1730 | C=O stretching (acetate ester) |

| ~1240 | C-O stretching (acetate ester) |

| ~1050 | C-O stretching (alcohols) |

(Data inferred from functional group analysis and related compound spectra)

Experimental Protocols

The elucidation of Andromedotoxin's structure relies on its effective isolation and purification from natural sources, followed by rigorous spectroscopic analysis.

Isolation and Purification of Andromedotoxin

Andromedotoxin is typically extracted from the leaves of Rhododendron species, such as Rhododendron ponticum.[6] The following protocol is a composite of established methods:

Protocol 1: Extraction and Chromatographic Purification

-

Harvesting and Preparation: Fresh leaves of Rhododendron ponticum are collected and immediately flash-frozen in liquid nitrogen to prevent enzymatic degradation. The frozen leaves are then lyophilized and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with methanol at a 1:10 (w/v) ratio under reflux for 4 hours. This process is repeated three times to ensure exhaustive extraction. The methanolic extracts are combined and concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is resuspended in water and partitioned successively with n-hexane and dichloromethane. The Andromedotoxin-containing aqueous-methanolic phase is retained.

-

Fast Centrifugal Partition Chromatography (FCPC): For efficient purification, FCPC is employed.[6]

-

Solvent System: A two-phase solvent system of ethyl acetate/n-butanol/water (3:2:5, v/v/v) is used. The organic phase serves as the stationary phase, and the aqueous phase as the mobile phase.

-

Operation: The concentrated extract is dissolved in the mobile phase and injected into the FCPC system. The fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Silica Gel Chromatography: Fractions enriched with Andromedotoxin from FCPC are pooled, concentrated, and subjected to final purification by silica gel column chromatography using a gradient of chloroform-methanol as the eluent.

-

Crystallization: The purified Andromedotoxin is crystallized from a mixture of ethyl acetate and pentane to yield white, needle-like crystals.

Spectroscopic Analysis

Protocol 2: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified Andromedotoxin is dissolved in 0.5 mL of deuterated pyridine (pyridine-d₅).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz or higher field NMR spectrometer. Standard pulse sequences are used for 1D ¹H and ¹³C spectra. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

Protocol 3: Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: A stock solution of Andromedotoxin is prepared in methanol at a concentration of 1 mg/mL and further diluted to the ng/mL range for analysis.

-

Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Data is acquired in positive ion mode, monitoring for the protonated molecule [M+H]⁺ and its characteristic fragment ions.

Key Structural Features and Stereochemistry

The culmination of spectroscopic data analysis has unequivocally established the complex three-dimensional structure of Andromedotoxin. Key features include:

-

A rigid tetracyclic grayanane skeleton.

-

Five hydroxyl groups at positions 3, 5, 6, 10, and 16.

-

An acetate ester at position 14.

-

Four methyl groups at positions 4, 9, and 14.

The relative and absolute stereochemistry has been confirmed through a combination of NMR (NOESY) experiments and, for related compounds, X-ray crystallography, which has solidified the assignments for the entire grayanotoxin class of molecules.

Logical Workflow and Signaling Pathway

Workflow for Structure Elucidation

The process of determining the chemical structure of Andromedotoxin follows a logical progression from isolation to detailed spectroscopic analysis.

Caption: Workflow for the Elucidation of Andromedotoxin's Chemical Structure.

Mechanism of Action: Signaling Pathway

Andromedotoxin exerts its toxic effects by binding to voltage-gated sodium channels (Naᵥ) on the cell membranes of excitable tissues, such as neurons and muscle cells. This binding prevents the inactivation of the channels, leading to a persistent influx of sodium ions and a state of constant depolarization.[7][8]

Caption: Signaling Pathway of Andromedotoxin's Action on Voltage-Gated Sodium Channels.

Conclusion

The chemical structure of Andromedotoxin has been rigorously established through the application of modern spectroscopic and chromatographic techniques. This in-depth guide provides researchers with the foundational chemical data and experimental methodologies necessary for future studies involving this potent natural product. A thorough understanding of its molecular architecture is paramount for the development of potential therapeutic applications, the management of toxic exposures, and the continued exploration of the rich chemical diversity of the plant kingdom.

References

- 1. Grayanotoxin I | CAS:4720-09-6 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Grayanotoxin I | C22H36O7 | CID 9548612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Andromedotoxin (EVT-401147) | 4720-09-6 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. High field 1H- and 13C-nmr assignments of grayanotoxins I, IV, and XIV isolated from Kalmia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oit.repo.nii.ac.jp [oit.repo.nii.ac.jp]

- 7. Grayanotoxin [chemeurope.com]

- 8. thieme-connect.com [thieme-connect.com]

The Architecture of Andromedotoxin Biosynthesis in Rhododendron: A Technical Guide for Researchers

Abstract

Andromedotoxin, more commonly known by its modern designation grayanotoxin, represents a family of potent neurotoxic diterpenoids found in various Rhododendron species. These compounds are of significant interest to the scientific community due to their unique mode of action on voltage-gated sodium channels and their potential as scaffolds for novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the grayanotoxin biosynthetic pathway in Rhododendron, detailing the key precursors, enzymatic players, and proposed chemical transformations. Furthermore, this document outlines detailed experimental protocols for the elucidation of this pathway and presents available quantitative data to serve as a foundational resource for researchers in natural product biosynthesis, pharmacology, and drug development.

Introduction

Grayanotoxins are a class of polyhydroxylated tetracyclic diterpenoids characterized by a distinctive 5/7/6/5 ring system.[1] Their toxicity stems from their ability to bind to and persistently activate voltage-gated sodium channels, leading to a range of physiological effects.[1][2] Historically known for their presence in "mad honey," these molecules are now being explored for their potential therapeutic applications. Understanding the biosynthetic pathway of grayanotoxins is crucial for harnessing their chemical diversity through metabolic engineering and synthetic biology approaches.

This guide synthesizes the current knowledge of grayanotoxin biosynthesis, which is believed to proceed via an ent-kaurane intermediate, followed by significant oxidative modifications catalyzed by cytochrome P450 monooxygenases.

The Grayanotoxin Biosynthetic Pathway

The biosynthesis of grayanotoxins is a multi-step process that begins with the universal precursor of diterpenoids, geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into two major stages: the formation of the tetracyclic diterpene skeleton and the subsequent oxidative functionalization.

Formation of the ent-Kaurane Skeleton

The initial steps of grayanotoxin biosynthesis are shared with other diterpenoids and involve the cyclization of GGPP to form the tetracyclic hydrocarbon skeleton of ent-kaurane. This process is catalyzed by two classes of enzymes: class II diterpene synthases (diTPSs) and class I diterpene synthases.

-

Geranylgeranyl Pyrophosphate (GGPP) to ent-Copalyl Diphosphate (ent-CPP): The linear precursor, GGPP, is first cyclized by a class II diTPS, an ent-copalyl diphosphate synthase (CPS), to form the bicyclic intermediate, ent-copalyl diphosphate.

-

ent-Copalyl Diphosphate to ent-Kaurane: Subsequently, a class I diTPS, an ent-kaurane synthase (KS), catalyzes a further cyclization of ent-CPP to yield the tetracyclic hydrocarbon, ent-kaurane.

Oxidative Modification of the ent-Kaurane Skeleton

Genomic and transcriptomic studies of Rhododendron molle have provided significant insights into the subsequent steps of the pathway. It is now understood that the diversification of the grayanane skeleton is primarily driven by the activity of cytochrome P450 monooxygenases (CYPs).

A key intermediate in the pathway has been identified as 16α-hydroxy-ent-kaurane . This suggests that the first oxidative modification of the ent-kaurane skeleton is a hydroxylation at the C-16 position.

Following the formation of 16α-hydroxy-ent-kaurane, a series of oxidative reactions, including hydroxylations and potentially rearrangements, are catalyzed by CYPs. A notable finding is the species-specific expansion of the CYP71AU subfamily in Rhododendron molle, strongly implicating members of this subfamily in the biosynthesis of grayanoids. While the exact sequence of these oxidative events and the specific functions of individual CYP71AU enzymes are still under investigation, a putative pathway can be proposed. This proposed pathway involves a cascade of hydroxylations at various positions on the grayanane skeleton, ultimately leading to the array of grayanotoxin isoforms observed in nature.

Mandatory Visualizations

Proposed Biosynthetic Pathway of Grayanotoxin

Caption: Proposed biosynthetic pathway of grayanotoxins in Rhododendron.

Experimental Workflow for Pathway Elucidation

Caption: Workflow for elucidating the grayanotoxin biosynthetic pathway.

Quantitative Data

Quantitative data on the biosynthesis of grayanotoxins is primarily focused on the concentration of the final products in plant tissues and derived products like honey. Kinetic data for the biosynthetic enzymes is currently limited in the public domain, representing a significant area for future research.

| Compound | Matrix | Species | Concentration Range | Reference |

| Grayanotoxin I | Honey | Rhododendron ponticum | 18.4 - 101,000 ng/mL | [3] |

| Grayanotoxin III | Honey | Rhododendron ponticum | 15.3 - 56,000 ng/mL | [3] |

| Grayanotoxin III | Honey | Rhododendron spp. | 0 - 6.59 mg/g | [4] |

| Grayanotoxin III | Flowers | Rhododendron spp. | 33.57 - 44.99 mg/g | [4] |

| Grayanotoxin I | Leaves (Fresh) | Rhododendron catawbiense | ≥ 0.15% | [5] |

| Grayanotoxin I | Leaves (Fresh) | Rhododendron ponticum | ≥ 0.15% | [5] |

Experimental Protocols

The full elucidation of the grayanotoxin biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.

Identification of Candidate Biosynthetic Genes via Transcriptome Analysis

Objective: To identify candidate diterpene synthase and cytochrome P450 genes involved in grayanotoxin biosynthesis from Rhododendron species.

Methodology:

-

RNA Extraction: Total RNA is extracted from Rhododendron tissues known to produce grayanotoxins (e.g., young leaves, flowers) using a suitable plant RNA extraction kit, followed by DNase treatment.[6]

-

Library Preparation and Sequencing: mRNA is enriched from total RNA, fragmented, and used for cDNA synthesis. Sequencing libraries are then prepared and sequenced on an Illumina platform.[6]

-

De Novo Transcriptome Assembly: The raw sequencing reads are filtered for quality and assembled into unigenes using software such as Trinity.[7]

-

Gene Annotation and Functional Classification: Assembled unigenes are annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, KEGG).

-

Identification of Candidate Genes: Unigenes annotated as diterpene synthases (specifically ent-copalyl diphosphate synthase and ent-kaurane synthase) and cytochrome P450s (with a focus on the CYP71AU subfamily) are selected as candidates for functional characterization.

Functional Characterization of Diterpene Synthases

Objective: To functionally characterize candidate diterpene synthase genes from Rhododendron.

Methodology:

-

Gene Cloning and Expression Vector Construction: The full-length coding sequences of candidate diTPS genes are amplified by PCR from cDNA and cloned into an appropriate E. coli expression vector (e.g., pET28a).

-

Heterologous Expression in E. coli: The expression constructs are transformed into an E. coli strain engineered for terpenoid production (e.g., a strain expressing a GGPP synthase). Protein expression is induced with IPTG.

-

Enzyme Assays:

-

For class II diTPSs (CPS), cell-free extracts of the expressing E. coli are incubated with GGPP.

-

For class I diTPSs (KS), cell-free extracts are incubated with ent-CPP (produced by a co-expressed CPS or supplied exogenously).

-

-

Product Analysis by GC-MS: The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS). The identity of the products is confirmed by comparison of retention times and mass spectra with authentic standards.[8]

Functional Characterization of Cytochrome P450s

Objective: To determine the function of candidate CYP450 enzymes in the oxidative modification of the ent-kaurane skeleton.

Methodology:

-

Heterologous Expression in Yeast: The coding sequences of candidate CYP genes are cloned into a yeast expression vector (e.g., pYES-DEST52). The constructs are transformed into a Saccharomyces cerevisiae strain that also expresses a cytochrome P450 reductase (CPR) from a plant source to ensure efficient electron transfer.

-

In Vivo and In Vitro Enzyme Assays:

-

In Vivo: The engineered yeast strain is cultured in the presence of the putative substrate (e.g., ent-kaurane or 16α-hydroxy-ent-kaurane).

-

In Vitro: Microsomes are isolated from the yeast cultures. The microsomal fraction is incubated with the substrate, NADPH, and other necessary cofactors.

-

-

Product Analysis by LC-MS/MS: The reaction products are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification of hydroxylated and other modified forms of the substrate.[3]

Conclusion and Future Outlook

The biosynthetic pathway of andromedotoxin (grayanotoxin) in Rhododendron species is beginning to be unraveled, with significant progress made in identifying the key precursor, 16α-hydroxy-ent-kaurane, and the enzyme families responsible for its formation and subsequent modification. The expansion of the CYP71AU subfamily of cytochrome P450s in Rhododendron molle provides a strong foundation for future research aimed at elucidating the precise sequence of oxidative reactions that lead to the vast diversity of grayanotoxins.

The protocols outlined in this guide provide a roadmap for the complete characterization of this intricate pathway. Future work should focus on the functional characterization of individual CYP71AU enzymes to determine their specific roles in grayanotoxin biosynthesis. The successful reconstitution of the entire pathway in a heterologous host would not only confirm the functions of the identified genes but also open up possibilities for the sustainable production of these valuable natural products and their novel derivatives through metabolic engineering. This will undoubtedly accelerate their development for pharmaceutical and other applications.

References

- 1. Grayanotoxin Poisoning: ‘Mad Honey Disease’ and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Grayanotoxins from Rhododendron brachycarpum in Dietary Supplements and Homemade Wine by Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Grayanotoxin-III amount in the rhododendron honey and flowers samples using UHPLC-Orbitrap®-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. De novo transcriptome sequencing of Rhododendron molle and identification of genes involved in the biosynthesis of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]

The Agonist's Grip: A Technical Guide to the Mechanism of Andromedotoxin on Voltage-Gated Sodium Channels

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underlying the action of Andromedotoxin, also known as grayanotoxin (GTX), on voltage-gated sodium channels (VGSCs). By binding to neurotoxin receptor site II, this potent plant-derived diterpenoid induces a state of persistent channel activation, leading to significant physiological effects. This guide synthesizes key quantitative data, details common experimental methodologies, and provides visual representations of the toxin's interaction and relevant research workflows.

Executive Summary

Andromedotoxin, the toxic principle in plants from the Ericaceae family (e.g., Rhododendron species), exerts its effects by targeting a fundamental component of excitable cells: the voltage-gated sodium channel. Unlike pore blockers, Andromedotoxin acts as a gating modifier. It binds to a specific site within the channel's inner pore (receptor site II), physically preventing the channel from inactivating and shifting its activation to more negative membrane potentials.[1][2][3] The result is a prolonged influx of sodium ions, leading to sustained membrane depolarization, which underlies the toxin's cardiotoxic and neurotoxic symptoms.[4] Understanding this mechanism is crucial for toxicology, the study of ion channel biophysics, and the development of novel therapeutics targeting VGSCs.

Molecular Target: The Voltage-Gated Sodium Channel (VGSC)

VGSCs are large, transmembrane proteins responsible for the rapid upstroke of the action potential in excitable cells like neurons and myocytes.[3] The primary functional component is the α-subunit, a ~260 kDa protein organized into four homologous domains (I-IV). Each domain consists of six transmembrane segments (S1-S6).[1] The S1-S4 segments form the voltage-sensing domain (VSD), while the S5-S6 segments from all four domains line the central ion-conducting pore. Andromedotoxin binds to neurotoxin receptor site II, a site shared with other lipid-soluble toxins like batrachotoxin and veratridine.[1][3] This binding site is located within the inner pore of the channel, formed by the S6 transmembrane segments of the four domains.[5][6]

Core Mechanism of Action

The action of Andromedotoxin can be dissected into two primary effects on channel gating:

-

Inhibition of Fast Inactivation: After a VGSC opens in response to membrane depolarization, it rapidly enters a non-conductive, inactivated state. This process is mediated by the intracellular loop connecting domains III and IV, which acts as an "inactivation gate." Andromedotoxin binding allosterically prevents this gate from closing, locking the channel in a persistently open or "modified" state.[2][5] This leads to a sodium current that does not decay over time.

-

Hyperpolarizing Shift in Activation: Andromedotoxin causes the channel to open at more negative (hyperpolarized) membrane potentials than it normally would.[2][5][7] This means that even small deviations from the resting membrane potential can trigger a persistent sodium influx, leading to hyperexcitability.

The toxin preferentially binds to the open state of the channel, stabilizing this conformation and thereby preventing its transition to the inactivated state. The physiological consequence is a constant leakage of sodium ions into the cell, leading to sustained depolarization and uncontrolled firing of action potentials.

Quantitative Analysis of Andromedotoxin-VGSC Interaction

The interaction between Andromedotoxin (grayanotoxin I, GTX) and VGSCs has been quantified primarily through electrophysiological studies on the rat skeletal muscle sodium channel isoform, Naᵥ1.4. Site-directed mutagenesis has been instrumental in identifying key residues that govern toxin binding and affinity.

Table 1: Kinetic Parameters of Grayanotoxin I Binding to Wild-Type (WT) and Mutant Naᵥ1.4 Channels

| Channel | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (µM) | Fold Change in K_d (vs. WT) | Reference |

| Wild-Type (WT) | 1.1 x 10⁵ | 1.1 | 10 | - | [5][8] |

| F1579A | 3.3 x 10⁵ | 3.5 | 11 | 1.1 | [5][8] |

| F1579C | 2.5 x 10⁵ | 2.6 | 10 | 1.0 | [5][8] |

| Y1586A | 1.0 x 10⁵ | 11.2 | 112 | 11.2 | [5][8] |

| Y1586F | 1.0 x 10⁵ | 1.4 | 14 | 1.4 | [5][8] |

| Y1586W | 1.1 x 10⁵ | 3.1 | 28 | 2.8 | [5][8] |

Data derived from Maejima et al. (2003). Kinetic parameters were determined using whole-cell patch-clamp recordings of tsA-201 cells expressing the respective rat Naᵥ1.4 channel constructs.

Interpretation of Data:

-

F1579 (Phenylalanine at position 1579): Mutations at this site in the domain IV S6 segment affect both the on-rate (k_on) and off-rate (k_off) of toxin binding, but the overall dissociation constant (K_d), a measure of affinity, remains largely unchanged. This suggests F1579 acts as a "gate" that regulates toxin access to its deeper binding site.[5][8]

-

Y1586 (Tyrosine at position 1586): Mutations at this site dramatically increase the off-rate (k_off) with little effect on the on-rate, leading to a significant increase in K_d and thus a major loss of affinity. This indicates that Y1586 is a critical residue for the stable binding of the toxin.[5][8]

Key Experimental Methodologies

The elucidation of Andromedotoxin's mechanism relies on several key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to measure the ion currents flowing through VGSCs in the membrane of a single cell. It allows researchers to control the membrane voltage and record the resulting sodium currents, providing direct insight into channel gating properties.

Generalized Protocol:

-

Cell Preparation: A cell expressing the target VGSC isoform (e.g., a HEK293 or tsA-201 cell transfected with the channel's cDNA) is isolated and placed in a recording chamber with an extracellular solution mimicking physiological conditions.

-

Pipette Formation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and positioned against the cell membrane.

-

Seal Formation: Gentle suction is applied to form a high-resistance "giga-ohm seal" ( >1 GΩ) between the pipette tip and the cell membrane, electrically isolating the patch of membrane under the pipette.[4]

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.[4][9]

-

Voltage Clamp: The amplifier holds the cell's membrane potential at a desired "holding potential" (e.g., -120 mV to ensure channels are closed).

-

Data Acquisition: The membrane potential is stepped to various "test potentials" to elicit channel opening. The amplifier injects a compensatory current to keep the voltage constant, and this injected current is the inverse of the ionic current flowing through the channels.

-

Toxin Application: Andromedotoxin is applied to the extracellular solution via a perfusion system. Recordings are then repeated to observe changes in sodium current, such as the removal of inactivation and shifts in the voltage-dependence of activation.

Site-Directed Mutagenesis

This molecular biology technique is used to create specific, targeted changes to the DNA sequence of the VGSC gene. By changing the codons for specific amino acids at the suspected toxin binding site, researchers can express mutant channels and test how these changes affect Andromedotoxin's action.

Generalized Protocol:

-

Template DNA: A plasmid containing the cDNA for the VGSC α-subunit is used as the template.

-

Primer Design: Two synthetic DNA primers are designed. They are complementary to opposite strands of the plasmid and contain the desired mutation in the middle.

-

PCR Amplification: A polymerase chain reaction (PCR) is performed using the primers and the template plasmid. The entire plasmid is replicated, incorporating the mutation from the primers into the new DNA strands.

-

Template Digestion: The parental, non-mutated template DNA (which is typically methylated from its propagation in E. coli) is digested using the restriction enzyme DpnI, which specifically targets methylated DNA.

-

Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli for amplification.

-

Verification: The plasmids are isolated from the bacteria, and the DNA is sequenced to confirm that the desired mutation is present and that no other unintended mutations were introduced.

-

Expression: The verified mutant plasmid is then transfected into a cell line for functional analysis using techniques like patch-clamp.

Visualizing the Mechanism and Experimental Workflows

Diagrams created using Graphviz provide a clear visual summary of the complex processes involved.

Caption: Mechanism of Andromedotoxin (GTX) action on VGSC gating.

References

- 1. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional effects of drugs and toxins interacting with NaV1.4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Grayanotoxins in Mad Honey: Mechanisms of Toxicity, Clinical Management, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct sites regulating grayanotoxin binding and unbinding to D4S6 of Na(v)1.4 sodium channel as revealed by improved estimation of toxin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]

- 7. Chemical modification of sodium channel inactivation: separate sites for the action of grayanotoxin and tetramethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 9. homepages.gac.edu [homepages.gac.edu]

Unraveling the Tangle: A Technical Guide to the Nomenclature of Andromedotoxin and Grayanotoxin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nomenclature surrounding the potent neurotoxins found in various species of the Ericaceae plant family has historically been a source of confusion. Terms such as andromedotoxin, grayanotoxin, acetylandromedol, and rhodotoxin have been used interchangeably in scientific literature, leading to ambiguity. This in-depth technical guide clarifies the nomenclature, establishing that "grayanotoxin" is the current and accepted scientific term for this class of toxic diterpenoids. "Andromedotoxin" is an older, historical synonym, largely referring to what is now classified as grayanotoxin I. This guide provides a comprehensive overview of the historical context, chemical properties, and toxicological data of these compounds, alongside detailed experimental methodologies and a visualization of their mechanism of action.

Historical Nomenclature: From Andromedotoxin to Grayanotoxin

The journey to a unified nomenclature for these toxins is rooted in over a century of chemical and toxicological investigation. The timeline below outlines the key milestones in the discovery and naming of these compounds.

-

1891: The German scientist P.C. Plugge is credited with the first isolation of a toxic substance from the nectar of Rhododendron ponticum, which he named "andromedotoxin".[1]

-

1912: German phytochemist Otto Tunmann isolated a compound he also called "andromedotoxin" from an Ericaceae plant. This compound was later identified as grayanotoxin I.[2]

-

1934-1936: Japanese researchers Shikiro Miyajima and Sankichi Takei isolated and characterized three distinct but related toxic compounds from Leucothoe grayana, naming them grayanotoxin I, II, and III. This marked the beginning of the systematic classification of the grayanotoxin family.[2]

-

Mid-20th Century: Further research solidified the understanding that "andromedotoxin," "acetylandromedol," and "rhodotoxin" were, in fact, synonyms for grayanotoxin I.[3][4] The name "grayanotoxin" was derived from the plant Leucothoe grayana, which was named in honor of the 19th-century botanist Asa Gray.[2]

Today, the scientific community exclusively uses the term "grayanotoxin," with specific isoforms denoted by Roman numerals (e.g., grayanotoxin I, II, III). The name "andromedotoxin" is now considered a legacy term, primarily of historical significance.

Chemical Structure and Properties

Grayanotoxins are a group of closely related polyhydroxylated cyclic diterpenoids. They share a common 5/7/6/5 ring structure and are characterized by the absence of nitrogen.[3] The various isoforms of grayanotoxin differ in the number and position of hydroxyl groups and other substituents on this core structure.

Table 1: Physicochemical Properties of Common Grayanotoxin Isoforms

| Property | Grayanotoxin I (Andromedotoxin) | Grayanotoxin II | Grayanotoxin III |

| Synonyms | Andromedotoxin, Acetylandromedol, Rhodotoxin | Deacetylanhydroandromedotoxin | Andromedol, Deacetylandromedotoxin |

| CAS Number | 4720-09-6 | 4678-44-8 | 4678-45-9 |

| Molecular Formula | C₂₂H₃₆O₇ | C₂₀H₃₂O₅ | C₂₀H₃₄O₆ |

| Molecular Weight | 412.52 g/mol | 352.47 g/mol | 370.48 g/mol |

Toxicological Data: A Quantitative Comparison

The toxicity of grayanotoxins varies between isoforms. Grayanotoxin I and III are generally considered the most potent. The primary toxic effect is mediated through their interaction with voltage-gated sodium channels in excitable cell membranes.

Table 2: Comparative Toxicity of Grayanotoxin Isoforms

| Toxin | Test Animal | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Grayanotoxin I | Mouse | Intraperitoneal | 1.31 | [4] |

| Grayanotoxin I | Mouse | Subcutaneous | 0.148 | [5] |

| Grayanotoxin III | Mouse | Intraperitoneal | 0.84 | [6][7] |

| Grayanotoxin II | Mouse | Intraperitoneal | Less toxic than GTX I & III | [3] |

Note: A direct LD₅₀ value for grayanotoxin II was not consistently available in the reviewed literature, though its lower toxicity compared to grayanotoxin I and III is well-established.

Mechanism of Action: A Signaling Pathway Perspective

Grayanotoxins exert their toxic effects by binding to site 2 of the voltage-gated sodium channels (VGSCs) on the cell membranes of neurons and muscle cells. This binding has profound consequences on cellular function, leading to the characteristic symptoms of grayanotoxin poisoning.

Caption: Signaling pathway of grayanotoxin-induced toxicity.

The persistent influx of sodium ions leads to a prolonged depolarization of the cell membrane. This, in turn, causes the activation of voltage-gated calcium channels, leading to an increased influx of calcium. The elevated intracellular calcium concentration promotes the release of neurotransmitters such as GABA and glutamate, which contributes to the autonomic symptoms observed in grayanotoxin poisoning. The sustained depolarization also directly stimulates the vagal nerve, both centrally and peripherally, which is a primary contributor to the characteristic bradycardia and hypotension.

Experimental Protocols

The following sections outline representative methodologies for the extraction, purification, and quantification of grayanotoxins from plant material. These protocols are synthesized from various published methods and should be adapted and optimized for specific research applications.

Extraction and Purification of Grayanotoxins

This protocol describes a common method for isolating grayanotoxins from the leaves of Rhododendron species.

Workflow Diagram:

Caption: Workflow for the extraction and purification of grayanotoxins.

Methodology:

-

Plant Material Preparation: Freshly harvested leaves are immediately frozen in liquid nitrogen and lyophilized to prevent degradation of the toxins. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered plant material is extracted with hot methanol (e.g., 80°C) for several hours with continuous stirring. The extraction process is typically repeated three times to ensure maximum yield. The methanolic extracts are then combined and concentrated under reduced pressure.

-

Liquid-Liquid Partitioning: The concentrated extract is suspended in distilled water and partitioned against an equal volume of dichloromethane. The grayanotoxins, being lipophilic, will preferentially move into the dichloromethane phase. This step is repeated multiple times, and the dichloromethane fractions are collected and combined.

-

Silica Gel Chromatography: The dried dichloromethane extract is subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the different grayanotoxin isoforms. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Fast Centrifugal Partition Chromatography (FCPC): For higher purity, fractions containing grayanotoxins can be further purified using FCPC. This technique provides a more efficient and rapid separation compared to traditional column chromatography.

Quantification of Grayanotoxin I by GC-MS

This protocol outlines a method for the quantitative analysis of grayanotoxin I in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation: A known amount of the dried plant extract is dissolved in a suitable solvent (e.g., methanol).

-

Derivatization: Due to the low volatility of grayanotoxins, a derivatization step is necessary for GC analysis. The hydroxyl groups of the grayanotoxins are silylated using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes).

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system.

-

Gas Chromatograph (GC): A capillary column suitable for the separation of non-polar compounds (e.g., DB-5ms) is used. A temperature gradient program is employed to achieve optimal separation of the derivatized grayanotoxins.

-

Mass Spectrometer (MS): The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized grayanotoxin I.

-

-

Quantification: A calibration curve is generated using standard solutions of derivatized grayanotoxin I of known concentrations. The concentration of grayanotoxin I in the sample is then determined by comparing its peak area to the calibration curve.

Conclusion

The terms "andromedotoxin" and "grayanotoxin" have a shared history, but for clarity and accuracy in scientific communication, "grayanotoxin" is the accepted nomenclature. This guide has provided a detailed overview of the historical context, chemical properties, and toxicological data associated with these potent neurotoxins. The provided experimental methodologies and the visualization of the signaling pathway offer a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development. A thorough understanding of the nomenclature and mechanism of action of grayanotoxins is essential for advancing research into their toxicological effects and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Site of action of grayanotoxins in mad honey in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Grayanotoxins in Mad Honey: Mechanisms of Toxicity, Clinical Management, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Presynaptic effects of grayanotoxin III on excitatory and inhibitory nerve terminals in rat ventromedial hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of Crystalline Andromedotoxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of crystalline andromedotoxin, also known as grayanotoxin I. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

Andromedotoxin is a potent neurotoxin found in various plants of the Ericaceae family, such as Rhododendron species.[1] Its unique interaction with voltage-gated sodium channels makes it a subject of significant interest in pharmacological and toxicological research.[2][3]

Physical and Chemical Properties

Crystalline andromedotoxin is a white, crystalline substance.[2][4] It is a tetracyclic diterpenoid, a complex molecular structure that dictates its biological activity.[1][2][5] The key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₂H₃₆O₇ | [2][4] |

| Molecular Weight | 412.5 g/mol | [2] |

| Appearance | White crystalline substance | [2][4] |

| Melting Point | 258-270 °C (depending on the rate of heating) | [2][4][5] |

| Solubility | Soluble in hot water, alcohol, acetic acid, and hot chloroform. Very slightly soluble in benzene, ether, and petroleum ether. | [5] |

| Optical Activity | Exhibits left-handed rotation in water, alcohol, and amyl alcohol, but right-handed rotation in chloroform. | [2] |

| CAS Number | 4720-09-6 | [4] |

Experimental Protocols

This section outlines the methodologies for the extraction, purification, and analysis of andromedotoxin from plant sources, as described in cited literature.

1. Extraction and Purification from Rhododendron Species

A common method for isolating andromedotoxin involves solvent extraction followed by chromatographic purification.

-

Extraction:

-

Purification:

-

Silica Gel Chromatography: The dichloromethane fraction, rich in andromedotoxin, is subjected to silica gel column chromatography for further purification.[4]

-

Fast Centrifugal Partition Chromatography (FCPC): For a more efficient isolation, a two-step FCPC protocol has been described, which can yield pure andromedotoxin from Rhododendron ponticum leaves.[6]

-

2. Analytical Methods for Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: For GC-MS analysis, andromedotoxin is derivatized, typically by silylation using a mixture of BSTFA, TMCS, and pyridine.[6][7] This process makes the compound more volatile and suitable for gas chromatography.

-

Analysis: The derivatized sample is injected into a GC-MS system. A non-linear (polynomial) regression model is often preferred for accurate quantification.[6][8] Forskolin can be used as an internal standard.[6][8] The detection limit for this method has been reported to be around 5 µg/mL, with a quantitation limit of 15 µg/mL.[6][8]

-

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

-

Sample Preparation: A "dilute-and-shoot" approach can be used for honey samples, where the sample is simply diluted in a methanol-water mixture.[9]

-

Chromatography: Separation is achieved on a reversed-phase HPLC column (e.g., Acquity UPLC BEH C18) using a water-methanol gradient with 0.1% acetic acid.[9][10]

-

Detection: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI).[9][10]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Purified andromedotoxin is dissolved in a suitable deuterated solvent.

-

Analysis: 1D (¹H) and 2D (e.g., COSY, HSQC) NMR experiments are performed to elucidate the structure and confirm the identity of the compound.[11] The NMR spectrum of andromedotoxin shows characteristic resonances for its acetyl group.

-

Signaling Pathway and Mechanism of Action

Andromedotoxin exerts its toxic effects by targeting voltage-gated sodium channels (VGSCs) in the cell membranes of excitable cells like neurons and cardiomyocytes.[2][3] It binds to neurotoxin receptor site 2 on the α-subunit of the channel.[5] This binding occurs when the channel is in its open state and prevents the channel from inactivating.[5][12] The persistent influx of sodium ions leads to a state of constant depolarization, disrupting normal nerve and muscle function.[2][3] This prolonged depolarization is the underlying cause of the physiological symptoms associated with andromedotoxin poisoning, such as hypotension and bradycardia.[2][3]

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of andromedotoxin from a plant source.

References

- 1. researchgate.net [researchgate.net]

- 2. Inherent fast inactivation particle of Nav channels as a new binding site for a neurotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mad honey - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Composition, Biomolecular Analysis, and Nuclear Magnetic Resonance Spectroscopic Fingerprinting of Posidonia oceanica and Ascophyllum nodosum Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Grayanotoxin I | C22H36O7 | CID 9548612 - PubChem [pubchem.ncbi.nlm.nih.gov]

Andromedotoxin: A Technical Review of its Toxicokinetics and In Vivo Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Andromedotoxin, more commonly known as grayanotoxin, is a potent neurotoxin found in various plants of the Ericaceae family, most notably Rhododendron species. Human intoxication typically occurs through the consumption of "mad honey," produced by bees that forage on these plants. Despite a long history of human exposure and numerous clinical case reports, detailed knowledge of the toxicokinetics and in-vivo metabolism of andromedotoxin remains remarkably limited in the scientific literature. This technical guide synthesizes the available data, highlighting the current understanding, significant knowledge gaps, and the analytical methodologies employed in its detection.

Introduction to Andromedotoxin (Grayanotoxin)

Andromedotoxin belongs to a class of cyclic diterpenoid compounds. Over 25 isoforms have been identified, with grayanotoxin I (GTX-I) and grayanotoxin III (GTX-III) being the most common and toxicologically significant. The toxin's primary mechanism of action is the persistent activation of voltage-gated sodium channels in excitable cell membranes, such as neurons and cardiomyocytes. This leads to a state of continuous depolarization, resulting in the characteristic symptoms of intoxication, including hypotension, bradycardia, and neurological disturbances.

Toxicokinetics: A Field with Limited Data

Comprehensive studies detailing the absorption, distribution, metabolism, and excretion (ADME) of andromedotoxin in mammals are scarce. The existing literature provides a fragmented picture, with most research focusing on analytical detection and acute toxicity rather than metabolic pathways.

Absorption

Andromedotoxin is readily absorbed from the gastrointestinal tract, as evidenced by the rapid onset of symptoms following the ingestion of "mad honey." Clinical reports indicate that symptoms can appear within 30 minutes to 2 hours. However, quantitative data on oral bioavailability in humans or animal models are not available.

Distribution

Following absorption, andromedotoxin is distributed throughout the body. Animal studies comparing intracerebroventricular and intraperitoneal administration in rats suggest that the toxin can cross the blood-brain barrier and exert effects on the central nervous system. However, specific information regarding tissue distribution, plasma protein binding, and the volume of distribution has not been published.

Metabolism

There is a significant lack of information regarding the in vivo metabolism of andromedotoxin. No published studies have definitively identified metabolites of grayanotoxins in humans or other mammals. It is hypothesized that the compound undergoes rapid metabolism and/or excretion, which may contribute to its relatively weak subacute toxicity despite high acute toxicity. The specific metabolic pathways, such as phase I (e.g., cytochrome P450 oxidation) or phase II (e.g., glucuronidation, sulfation) conjugation, and the enzymes involved remain unknown.

Excretion

Andromedotoxin and its potential metabolites are excreted in the urine. Analytical methods have been developed to detect the parent compounds in urine samples from intoxication cases. However, the clearance rate and elimination half-life have not been well-established.

Quantitative Data

The available quantitative data for andromedotoxin is sparse and primarily derived from clinical case reports of "mad honey" poisoning. The following table summarizes some of the reported blood and urine concentrations of grayanotoxins in intoxicated patients. It is important to note that these values are from a limited number of cases and may not be representative of all exposures.

| Analyte | Matrix | Concentration Range | Notes |

| Grayanotoxin I | Blood | Lower Limit of Quantification (LLOQ) - 8.33 ng/mL | From a study of six patients who consumed Rhododendron liqueur. |

| Grayanotoxin III | Blood | 2.9 - 58.0 ng/mL | From the same study of six patients. |

| Grayanotoxin I | Urine | Mean: 0.447 µg/mL | From a preliminary study of four patients with mad honey intoxication. |

| Grayanotoxin III | Urine | Mean: 1.998 µg/mL | From the same preliminary study of four patients. |

Disclaimer: These values are for informational purposes only and should not be used for diagnostic or treatment decisions.

Experimental Protocols: Analytical Methods for Detection

While detailed protocols for in vivo metabolism studies are not available due to a lack of research in this area, several analytical methods for the detection and quantification of grayanotoxins in biological matrices have been published. The most common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for Grayanotoxin Analysis in Biological Samples

The following diagram illustrates a typical workflow for the analysis of grayanotoxins in biological samples such as blood or urine.

Key Steps in LC-MS/MS Analysis:

-

Sample Preparation:

-

Blood: Typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation.

-

Urine: May be diluted and then directly subjected to solid-phase extraction (SPE).

-

Solid-Phase Extraction (SPE): A reversed-phase SPE cartridge is commonly used to clean up the sample and concentrate the analytes. The sample is loaded, washed, and then the grayanotoxins are eluted with an organic solvent like methanol.

-

Evaporation and Reconstitution: The eluate is often evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the LC mobile phase.

-

-

Liquid Chromatography (LC):

-

A reversed-phase column (e.g., C18) is used for separation.

-

The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like acetic acid or formic acid to improve ionization.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each grayanotoxin and the internal standard.

-

Mechanism of Action: Signaling Pathway

The primary molecular target of andromedotoxin is the voltage-gated sodium channel. The following diagram illustrates the toxin's effect on this channel.

Conclusion and Future Directions

The study of andromedotoxin's toxicokinetics and in vivo metabolism is a field with substantial knowledge gaps. While analytical methods for its detection are established, there is a pressing need for comprehensive ADME studies to better understand its fate in the body. Future research should focus on:

-

In vivo animal studies to determine key toxicokinetic parameters such as bioavailability, volume of distribution, clearance, and elimination half-life.

-

Metabolite identification studies using high-resolution mass spectrometry to elucidate the biotransformation pathways of andromedotoxin.

-

In vitro metabolism studies with liver microsomes and other enzyme systems to identify the specific enzymes responsible for its metabolism.

A deeper understanding of the toxicokinetics and metabolism of andromedotoxin is crucial for improved risk assessment, clinical management of intoxications, and potentially for exploring any therapeutic applications of these potent neurotoxins.

Initial Isolation Methods of Andromedotoxin from Rhododendron maximum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andromedotoxin, a potent neurotoxin now more commonly known as grayanotoxin I, is a polyhydroxylated cyclic diterpene found in various species of the Ericaceae family, including Rhododendron maximum. Its unique mechanism of action, involving the persistent activation of voltage-gated sodium channels, has made it a subject of significant interest in pharmacological and toxicological research. This technical guide provides a comprehensive overview of the initial methods for the isolation of andromedotoxin from the leaves of Rhododendron maximum. It includes detailed experimental protocols for extraction and purification, a summary of quantitative data on extraction yields, and a visual representation of the toxin's signaling pathway and the experimental workflow.

Introduction

Andromedotoxin (grayanotoxin I) is a naturally occurring neurotoxin responsible for the toxicity of various plants in the Ericaceae family.[1] Historically, poisoning incidents in livestock and humans, often through the consumption of "mad honey" produced from the nectar of Rhododendron species, have highlighted the potent biological activity of this compound. The primary mechanism of andromedotoxin's toxicity lies in its ability to bind to and modulate the function of voltage-gated sodium channels in excitable cells, leading to a state of persistent depolarization. This guide focuses on the foundational techniques used for the initial isolation and purification of andromedotoxin from Rhododendron maximum, providing a basis for further research and drug development applications.

Quantitative Data Summary

The yield of andromedotoxin (grayanotoxin I) can vary significantly depending on the Rhododendron species, geographical location, and the time of harvest. The following table summarizes reported yields from various Rhododendron species to provide an expected range for isolation from Rhododendron maximum.

| Rhododendron Species | Plant Material | Reported Grayanotoxin I Content (% of fresh leaves) | Reference |

| R. ponticum | Leaves | ≥ 0.15% | [2] |

| R. catawbiense | Leaves | ≥ 0.15% | [2] |

| R. x sochadzeae | Leaves | ≥ 0.15% | [2] |

| R. degronianum subsp. yakushimanum | Leaves | ≥ 0.15% | [2] |

| R. moupinense | Leaves | 0.05% - 0.1% | [2] |

| R. galactinum | Leaves | 0.05% - 0.1% | [2] |

| R. mucronatum var. ripense | Leaves | 0.05% - 0.1% | [2] |

| R. ponticum | Leaves (after 18 days air-drying) | Degraded to ~30% of initial content | [2] |

| R. ponticum | Leaves (lyophilized) | ~55% of initial content | [2] |

Experimental Protocols

The following protocols describe a general methodology for the initial isolation of andromedotoxin from the leaves of Rhododendron maximum.

Plant Material Preparation

-

Harvesting: Collect fresh leaves from Rhododendron maximum. It is crucial to process the leaves shortly after harvesting, as studies have shown that the content of grayanotoxin I can decrease rapidly during drying and storage.[2]

-

Freezing and Grinding: Immediately freeze the harvested leaves, for example, at -18°C.[3] Prior to extraction, grind the frozen leaves into a fine powder.

Extraction

-

Solvent Extraction: The powdered leaf material is extracted with hot methanol. A common procedure involves refluxing the plant material with the solvent.

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. The resulting methanol extract is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

The crude extract is a complex mixture of compounds. A multi-step purification process is necessary to isolate andromedotoxin.

-

Solvent System: The dried crude extract is partitioned between water and dichloromethane.[1] This step separates compounds based on their differential solubility in the two immiscible solvents. Andromedotoxin, being a moderately polar molecule, will preferentially partition into the organic phase.

-

Procedure:

-

Dissolve the crude extract in a mixture of water and dichloromethane.

-

Transfer the mixture to a separatory funnel and shake vigorously.

-

Allow the layers to separate and collect the organic (dichloromethane) phase.

-

Repeat the extraction of the aqueous phase with fresh dichloromethane multiple times to maximize the recovery of andromedotoxin.

-

Combine the organic phases and evaporate the solvent to yield a purified extract.

-

-

Stationary Phase: Silica gel is a commonly used adsorbent for the separation of compounds with varying polarities.[1]

-

Mobile Phase: A gradient of solvents with increasing polarity is typically used to elute the compounds from the column. A common mobile phase system is a mixture of ethyl acetate, methanol, and water.[1] A potential starting mobile phase could be a non-polar solvent like hexane, followed by a gradient increase in the proportion of more polar solvents like ethyl acetate and methanol.[3]

-

Procedure:

-

Pack a chromatography column with silica gel slurried in a non-polar solvent.

-

Load the purified extract onto the top of the column.

-

Begin elution with the initial mobile phase, gradually increasing the polarity of the solvent mixture.

-

Collect fractions of the eluate.

-

-

Fraction Analysis: Analyze the collected fractions for the presence of andromedotoxin using Thin Layer Chromatography (TLC).

-

TLC Mobile Phase: A mixture of ethyl acetate-methanol-water (e.g., 81:11:8 v/v/v) can be used.[1]

-

Visualization: Andromedotoxin can be visualized on the TLC plate by spraying with 60% sulfuric acid and heating at 100°C for approximately 2-3 minutes.[1]

-

Combine the fractions containing pure andromedotoxin.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of andromedotoxin.

Signaling Pathway of Andromedotoxin

Caption: Andromedotoxin's mechanism of action on sodium channels.

References

The Dual Role of Andromedotoxin: A Phytotoxin Shaping its Natural Environment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Andromedotoxin, also known as grayanotoxin, is a potent phytotoxin produced by various plant species within the Ericaceae family, most notably those of the Rhododendron genus. This technical guide provides a comprehensive overview of the multifaceted role of andromedotoxin in its natural environment, focusing on its function as a defensive phytotoxin. We delve into its mechanism of action, its impact on herbivores and pollinators, and its allelopathic potential. This guide synthesizes quantitative toxicological data, details key experimental methodologies, and visualizes complex biological pathways to serve as a critical resource for researchers in phytotoxicology, chemical ecology, and drug development.

Introduction

Plants of the Ericaceae family, including rhododendrons, laurels (Kalmia spp.), and Japanese pieris (Pieris japonica), are known for their production of a group of neurotoxic diterpenoids called andromedotoxins or grayanotoxins.[1] These compounds play a crucial role in the plant's defense against herbivores.[1] The toxin is present in all parts of the plant, including the leaves, flowers, and nectar, and its concentration can vary depending on the species, geographical location, and time of year.[2] This guide explores the ecological significance of andromedotoxin, examining its molecular interactions and its broader impact on the ecosystem.

Mechanism of Action

The primary target of andromedotoxin is the voltage-gated sodium channel (VGSC) in the cell membranes of excitable cells, such as neurons and muscle cells.[3][4]

2.1. Molecular Interaction with Voltage-Gated Sodium Channels

Andromedotoxin binds to site II of the VGSC, preventing its inactivation.[3] This leads to a persistent influx of sodium ions (Na+) into the cell, causing a state of constant depolarization.[3] The continued depolarization of the cell membrane results in sustained nerve firing and muscle contraction.